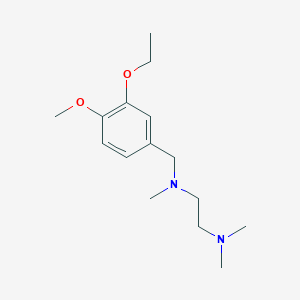
N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as EMBAT or BEMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of ethylenediamine and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain. It has been found to act as a dopamine receptor agonist and also modulates the activity of GABA receptors.
Biochemical and Physiological Effects:
N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine has been found to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. It has also been found to have antioxidant properties and can protect against oxidative stress-induced damage. Additionally, it has been found to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its potential applications in the treatment of various neurodegenerative diseases. It has also been found to have various pharmacological properties that make it a promising candidate for drug development. However, one of the major limitations of using N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its potential toxicity. Further studies are needed to determine the exact toxicity profile of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine.
Zukünftige Richtungen
There are several future directions for the study of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine. One of the major areas of research is the development of new drugs based on the structure of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine. Additionally, further studies are needed to determine the exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine and its potential applications in the treatment of various neurodegenerative diseases. Further studies are also needed to determine the toxicity profile of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine and its potential side effects.
Synthesemethoden
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine involves the reaction of N-(3-ethoxy-4-methoxybenzyl) ethylenediamine with trimethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxy-4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological properties such as analgesic, anti-inflammatory, and anticonvulsant activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N'-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-6-19-15-11-13(7-8-14(15)18-5)12-17(4)10-9-16(2)3/h7-8,11H,6,9-10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYASEKPCYYATFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)CCN(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)


![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)

![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)